Propamidine Monoamide Isethionate
Propamidine Monoamide Isethionate
Brand Name:
Vulcanchem
CAS No.:
1391051-87-8
VCID:
VC0136449
InChI:
InChI=1S/C17H20N4O2.C2H6O4S/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21;3-1-2-7(4,5)6/h2-9H,1,10-11H2,(H3,18,19)(H3,20,21);3H,1-2H2,(H,4,5,6)
SMILES:
C1=CC(=CC=C1C(=N)N)OCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O
Molecular Formula:
C19H25N3O7S
Molecular Weight:
439.483
Propamidine Monoamide Isethionate
CAS No.: 1391051-87-8
Cat. No.: VC0136449
Molecular Formula: C19H25N3O7S
Molecular Weight: 439.483
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1391051-87-8 |
|---|---|
| Molecular Formula | C19H25N3O7S |
| Molecular Weight | 439.483 |
| IUPAC Name | 4-[3-(4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid |
| Standard InChI | InChI=1S/C17H20N4O2.C2H6O4S/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21;3-1-2-7(4,5)6/h2-9H,1,10-11H2,(H3,18,19)(H3,20,21);3H,1-2H2,(H,4,5,6) |
| Standard InChI Key | GKLXXISYELOYFL-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=N)N)OCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator